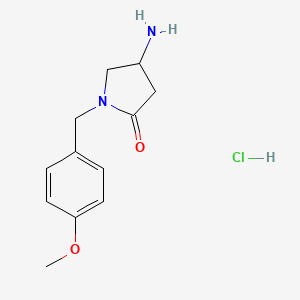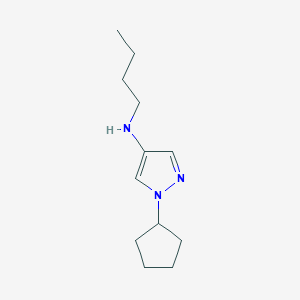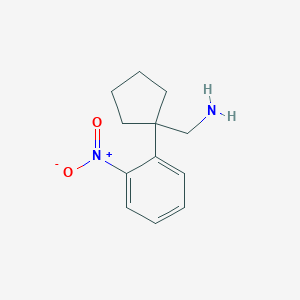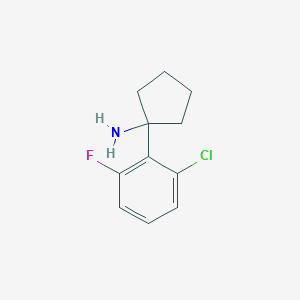
4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐是一种属于吡咯烷-2-酮类的化合物。该化合物以吡咯烷环上带有氨基和甲氧基苄基基团为特征。由于其独特的化学性质,它常用于各种科学研究应用。
准备方法
合成路线和反应条件
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过适当前体的环化合成。例如,合适的胺与羰基化合物的反应可以导致吡咯烷环的形成。
取代反应: 氨基和甲氧基苄基基团的引入可以通过取代反应实现。这些反应中常用的试剂包括胺和苄基卤化物。
盐酸盐的形成: 最后一步是通过用盐酸处理游离碱将其转化为盐酸盐。
工业生产方法
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐的工业生产方法通常涉及使用类似合成路线的大规模合成。该工艺针对高产率和高纯度进行了优化,并仔细控制反应条件,例如温度、压力和pH值。
化学反应分析
反应类型
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以导致还原衍生物的形成。
取代: 氨基和甲氧基苄基基团可以与合适的试剂发生取代反应。
常用的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 卤代烷和酰氯等试剂用于取代反应。
主要产物
从这些反应中形成的主要产物包括各种取代的吡咯烷-2-酮,其不同的官能团取决于所用试剂和条件。
科学研究应用
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物用于与酶抑制和蛋白质结合相关的研究。
工业: 该化合物用于生产各种精细化学品和药物。
作用机制
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和蛋白质结合,调节其活性。所涉及的确切途径取决于具体的应用和靶分子。
相似化合物的比较
类似化合物
吡咯烷-2-酮: 一种更简单的类似物,没有氨基和甲氧基苄基基团。
吡咯烷-2,5-二酮: 另一种具有不同取代模式的类似物。
脯氨醇: 一种相关化合物,具有羟基而不是氨基。
独特性
4-氨基-1-(4-甲氧基苄基)吡咯烷-2-酮盐酸盐由于其独特的取代模式而具有独特性,这种取代模式赋予了其独特的化学和生物学特性。这使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC 名称 |
4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H |
InChI 键 |
CUCAEDIYOGRZMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate](/img/structure/B11730162.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730164.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730188.png)
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730198.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)

![2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11730218.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)


![7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one](/img/structure/B11730237.png)
![2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B11730249.png)
